molecular formula C14H23N B13306041 Butyl(2-methyl-1-phenylpropyl)amine

Butyl(2-methyl-1-phenylpropyl)amine

Cat. No.: B13306041
M. Wt: 205.34 g/mol
InChI Key: HZWLBRNPLVBYGE-UHFFFAOYSA-N
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Description

Butyl(2-methyl-1-phenylpropyl)amine is a secondary aliphatic amine characterized by a branched alkyl chain (butyl group) and a substituted phenylpropyl moiety. Its structural complexity arises from the combination of a hydrophobic butyl chain and an aromatic phenyl group, which may influence its physicochemical properties and biological interactions. The compound is synthesized via a multi-step process starting from substituted benzyl chlorides. Key steps include alkylation of isobutyronitrile, hydrolysis to the corresponding acid, Curtius rearrangement, and catalytic hydrogenation to yield the final amine . This method is noted for its operational simplicity, high yield, and accessibility of raw materials, making it suitable for scalable production .

Properties

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

N-butyl-2-methyl-1-phenylpropan-1-amine

InChI

InChI=1S/C14H23N/c1-4-5-11-15-14(12(2)3)13-9-7-6-8-10-13/h6-10,12,14-15H,4-5,11H2,1-3H3

InChI Key

HZWLBRNPLVBYGE-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(C1=CC=CC=C1)C(C)C

Origin of Product

United States

Preparation Methods

Stepwise Synthetic Procedure

Step Reaction Description Conditions Key Reagents Product
1 Nucleophilic substitution of substituted benzyl halide with isobutyronitrile -78°C to 0°C, organic base, solvent (THF, dioxane, toluene, or hexane) Substituted benzyl chloride/bromide/alcohol, isobutyronitrile, organic base (diisopropylamine lithium salt, n-butyllithium, hexamethyldisilazane lithium salt, or sodium hydride) 2-methyl-1-substituted phenyl-2-butyronitrile
2 Hydrolysis of nitrile to carboxylic acid 80°C to 220°C, solvent Base (alkali), solvent 2-methyl-1-substituted phenyl-2-butyric acid
3 Curtius rearrangement of acid to carbamate ester 40°C to 120°C, weak base, diphenylphosphoryl azide (DPPA), solvent, followed by benzyl alcohol addition 2-methyl-1-substituted phenyl-2-butyric acid, DPPA, benzyl alcohol 2-methyl-1-substituted phenyl-2-propyl carbamic acid benzyl ester
4 Catalytic hydrogenation or amine substitution Room temperature, catalyst, solvent (methanol, ethanol, THF, toluene) Catalyst (e.g., Pd/C) This compound (final amine)

Detailed Reaction Conditions and Notes

  • Step 1: The molar ratio of substituted benzyl halide to isobutyronitrile is optimally between 1:1 and 1:3 to ensure complete conversion. The reaction is performed under an inert atmosphere to prevent side reactions. Organic bases such as lithium diisopropylamide (LDA) or n-butyllithium facilitate the nucleophilic attack on the benzyl halide.

  • Step 2: Hydrolysis is conducted under strongly basic conditions, often using aqueous alkali solutions, to convert the nitrile group into the corresponding carboxylic acid. Elevated temperatures (up to 220°C) are applied to drive the reaction to completion.

  • Step 3: The Curtius rearrangement employs diphenylphosphoryl azide to convert the acid into an acyl azide intermediate, which rearranges to an isocyanate. The subsequent addition of benzyl alcohol traps the isocyanate to form a carbamate ester. This step requires careful temperature control and the presence of a weak base to maintain reaction efficiency.

  • Step 4: The carbamate ester undergoes catalytic hydrogenation or amine substitution to yield the target amine. Common catalysts include palladium on carbon (Pd/C). The reaction proceeds at room temperature, minimizing decomposition and side reactions.

Advantages of the Method

  • Avoids use of highly toxic reagents such as sodium cyanide.
  • Utilizes inexpensive and readily available starting materials.
  • The overall yield of the four-step process approaches 50%, significantly higher than previous methods (~15%).
  • The process is operationally simple and amenable to scale-up.
  • The method allows for structural variation by changing the substituent on the benzyl halide.

Comparative Analysis of Preparation Methods

Feature Traditional Cyanide-Based Method Four-Step Curtius Rearrangement Method
Starting Materials Benzyl halides + Sodium cyanide Benzyl halides + Isobutyronitrile
Toxicity High (cyanide use) Low (avoids cyanide)
Overall Yield ~15% ~50%
Reaction Complexity Moderate Multi-step but straightforward
Scalability Limited due to toxicity High, suitable for industrial scale
Safety Hazardous Safer, less toxic reagents

Chemical Reactions Analysis

Types of Reactions

Butyl(2-methyl-1-phenylpropyl)amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it into secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenated compounds and strong bases are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides or nitriles, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Butyl(2-methyl-1-phenylpropyl)amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Butyl(2-methyl-1-phenylpropyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular structure of the target.

Comparison with Similar Compounds

Table 1: Molecular Properties of Butyl(2-methyl-1-phenylpropyl)amine and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound C₁₄H₂₃N ~205.35* Butyl chain + phenylpropyl branch
Methyl(2-methylpropyl)amine C₅H₁₃N 87.17 Short-chain branched alkyl groups
(2-Methyl-1-phenylpropyl)(2-methylprop-2-en-1-yl)amine C₁₄H₂₁N 203.32 Phenylpropyl + allyl substituent
N-tert-Butyl-N-(2-methyl-1-phenylpropyl)-O-(1-phenylethyl)hydroxylamine C₂₂H₃₁NO 325.49 Bulky tert-butyl and phenyl groups + hydroxyl

*Estimated based on IUPAC nomenclature.

Key Observations :

  • This compound has a larger molecular weight compared to simpler aliphatic amines (e.g., methyl(2-methylpropyl)amine) due to its aromatic and branched alkyl components.
  • The phenylpropyl moiety distinguishes it from allyl-substituted analogues (e.g., ), which may alter solubility and reactivity.

Key Observations :

  • The synthesis of this compound involves more complex steps (e.g., Curtius rearrangement) compared to simpler amines, reflecting its structural complexity .
  • Hydroxylamine derivatives (–8) require specialized reagents (alkoxyamines) for controlled polymerization, highlighting divergent applications .

Key Observations :

  • Safety data for this compound is sparse, but analogous amines (e.g., methyl(2-methylpropyl)amine) require precautions for skin/eye contact .
  • The phenyl group may enhance lipophilicity compared to aliphatic esters like butyl acetate .

Functional and Application Comparisons

  • Antitumor Potential: Butyl-substituted perylene diimides (structurally related to butylamine derivatives) show strong telomerase binding affinity (-8.9 kcal/mol), comparable to the standard drug PIPER (-9.1 kcal/mol) . This suggests that this compound’s bulky substituents could enhance target interactions.
  • Industrial Applications : Unlike simpler aliphatic amines (e.g., butyl amine) used in surfactants and lubricants , this compound’s aromaticity may suit specialized roles in pharmaceuticals or polymer chemistry (e.g., alkoxyamine-mediated polymerization in ) .

Biological Activity

Butyl(2-methyl-1-phenylpropyl)amine is a compound of interest due to its potential biological activity and applications in pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is classified as a phenylpropylamine. Its structure includes:

  • A butyl group attached to a 2-methyl-1-phenylpropylamine moiety.
  • A phenyl ring that contributes to its lipophilicity, potentially influencing its pharmacokinetics and interactions with biological targets.

Pharmacological Applications

Research indicates that this compound may serve as a lead compound for developing medications targeting neurological disorders. Its interactions with various receptors and transporters suggest a role in modulating neurotransmitter levels in the brain, which could be beneficial for treating conditions such as anxiety and depression.

The exact mechanism of action for this compound involves:

  • Interaction with Enzymes : It can act as an inhibitor or activator of specific enzymes, thereby influencing metabolic pathways.
  • Receptor Modulation : The compound has shown potential in modulating the activity of neurotransmitter receptors, which may affect mood and cognitive functions.

Case Studies and Experimental Data

Several studies have investigated the biological effects of this compound:

  • Neurotransmitter Interaction Studies :
    • In vitro studies demonstrated that the compound interacts with serotonin and dopamine receptors, suggesting its potential as an antidepressant or anxiolytic agent.
    • Preliminary data indicated that it could enhance the release of these neurotransmitters, which are critical in mood regulation.
  • Toxicity Assessments :
    • Toxicity studies on human cell lines showed that this compound has a favorable safety profile at therapeutic concentrations, indicating its viability for further development .
  • Antimicrobial Activity :
    • Although primarily focused on neurological applications, some derivatives of phenylpropylamines have exhibited antimicrobial properties. Future research may explore this aspect further for broader therapeutic applications .

Data Tables

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study ReferenceBiological ActivityKey Findings
Neurotransmitter ModulationEnhances serotonin and dopamine release
Toxicity AssessmentFavorable safety profile in human cell lines
Enzyme InteractionActs as an inhibitor/activator affecting metabolic pathways

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Butyl(2-methyl-1-phenylpropyl)amine, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via reductive amination of 2-methyl-1-phenylpropanal with butylamine using sodium cyanoborohydride (NaBH3CN) in methanol under inert conditions. Reaction optimization includes temperature control (25–40°C) and pH adjustment (pH 6–7) to maximize yield .
  • Key Parameters : Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography using silica gel and ethyl acetate/hexane gradients.

Q. How can spectroscopic techniques (NMR, IR, UV-Vis) confirm the structure of this compound?

  • Methodology :

  • ¹H-NMR : Expect signals at δ 1.2–1.5 ppm (butyl chain CH2), δ 2.3–2.6 ppm (N-CH2), and aromatic protons at δ 7.2–7.5 ppm. The methyl group on the propyl chain appears as a singlet at δ 1.0–1.2 ppm .
  • IR : NH stretching at ~3400–3415 cm⁻¹ and aromatic C=C bending at ~1600 cm⁻¹ .
  • UV-Vis : Absorbance maxima near 270–275 nm (π→π* transitions in the phenyl group) .

Q. What are the physicochemical properties of this compound, and how do they influence experimental design?

  • Properties : Molecular weight (~203.32 g/mol), hydrophobic nature (logP ~3.5), and moderate solubility in polar aprotic solvents (e.g., DMSO). Stability tests under varying pH (4–9) and temperatures (4–25°C) are critical for storage .
  • Impact : Low water solubility necessitates solvent optimization for biological assays.

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in substitution or coupling reactions?

  • Analysis : The bulky 2-methyl-1-phenylpropyl group creates steric hindrance, reducing nucleophilicity at the amine. Electron-donating substituents on the phenyl ring enhance stability but may slow electrophilic reactions. Computational modeling (e.g., DFT) can predict regioselectivity .
  • Example : In Pd-catalyzed cross-coupling, steric hindrance may favor para-substitution over ortho on the phenyl ring .

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar amines?

  • Case Study : If ¹H-NMR shifts for the butyl chain vary between studies (e.g., δ 1.3 vs. 1.4 ppm), verify solvent effects (CDCl3 vs. DMSO-d6) and concentration. Compare with analogous compounds like N-Phenyl-(2-methyl-1-phenylpropyl)amine (δ 1.2–1.5 ppm for CH2) .
  • Resolution : Use high-field NMR (≥500 MHz) and heteronuclear 2D techniques (HSQC, HMBC) to assign ambiguous signals .

Q. What computational strategies predict the binding affinity of this compound to biological targets (e.g., enzymes)?

  • Methodology : Perform molecular docking (AutoDock Vina) and molecular dynamics simulations using targets like telomerase (PDB: 3CE5). Key parameters include binding energy (ΔG ≤ -8 kcal/mol) and hydrogen bonding with catalytic residues .
  • Validation : Compare results with experimental IC50 values from enzyme inhibition assays .

Q. How does the compound’s structure-activity relationship (SAR) inform its potential in medicinal chemistry?

  • SAR Insights : The butyl chain enhances lipophilicity, improving membrane permeability, while the phenyl group may engage in π-stacking with aromatic residues in enzyme active sites. Substituting the phenyl ring with electron-withdrawing groups (e.g., Cl, F) could modulate activity .
  • Experimental Design : Synthesize derivatives (e.g., halogenated analogs) and evaluate cytotoxicity via MTT assays .

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